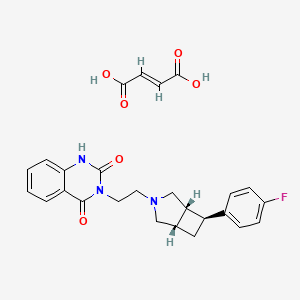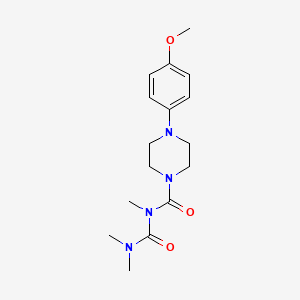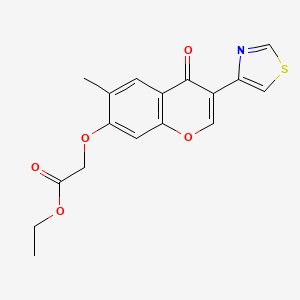
Sodium 1-methyl isethionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-methyl isethionate is a compound belonging to the class of isethionates, which are esters of long-chain aliphatic carboxylic acids with isethionic acid or its salts. This compound is known for its excellent skin compatibility, foaming properties, and mildness, making it a popular ingredient in personal care products such as shampoos, body washes, and soaps .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 1-methyl isethionate can be synthesized by reacting sodium isethionate with methylamine. The reaction typically involves dissolving sodium isethionate in water to form a homogeneous solution, followed by the addition of methylamine and a catalyst. The reaction mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
On an industrial scale, sodium isethionate is often prepared by the reaction of ethylene oxide with aqueous sodium bisulfite. This method avoids the formation of impurities and improves the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-methyl isethionate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce sulfonic acids, while reduction may yield alcohols .
Scientific Research Applications
Sodium 1-methyl isethionate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in studies involving cell membrane interactions due to its mildness and compatibility with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the production of personal care products, detergents, and cleaning agents due to its excellent foaming and cleansing properties
Mechanism of Action
The mechanism of action of sodium 1-methyl isethionate primarily involves its surfactant properties. It reduces the surface tension of water, allowing it to mix with oils and dirt, which can then be rinsed away. This action is facilitated by the compound’s molecular structure, which includes both hydrophilic (water-attracting) and hydrophobic (water-repelling) components .
Comparison with Similar Compounds
Similar Compounds
- Sodium lauroyl isethionate
- Sodium cocoyl isethionate
- Sodium oleoyl isethionate
- Sodium stearoyl isethionate
Uniqueness
Sodium 1-methyl isethionate is unique due to its specific molecular structure, which provides a balance of mildness and effectiveness as a surfactant. Compared to other isethionates, it offers superior skin compatibility and foaming properties, making it particularly suitable for use in personal care products .
Properties
CAS No. |
27242-34-8 |
|---|---|
Molecular Formula |
C3H7NaO4S |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
sodium;1-hydroxypropane-2-sulfonate |
InChI |
InChI=1S/C3H8O4S.Na/c1-3(2-4)8(5,6)7;/h3-4H,2H2,1H3,(H,5,6,7);/q;+1/p-1 |
InChI Key |
FGEHUOVDONBDLY-UHFFFAOYSA-M |
Canonical SMILES |
CC(CO)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


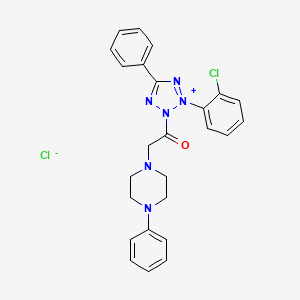
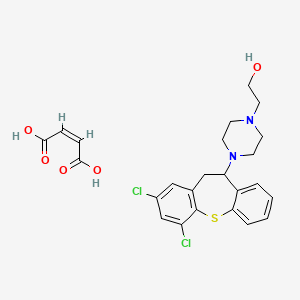

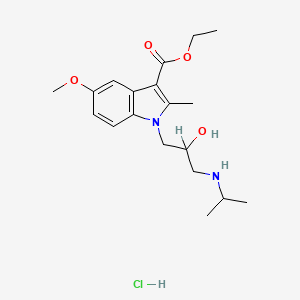

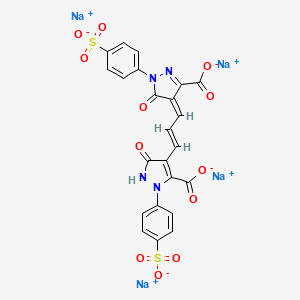

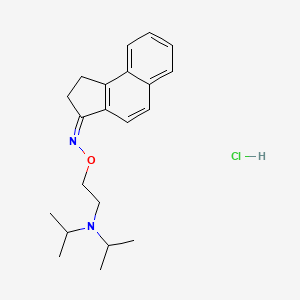
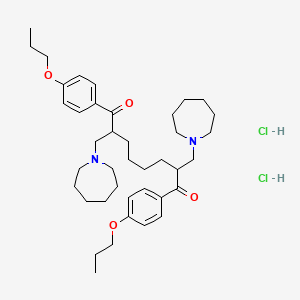
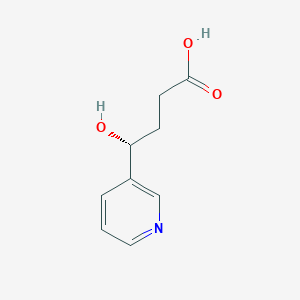
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
